molecular formula C19H15FN2O4S B2384240 Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate CAS No. 1396861-64-5

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate

Cat. No.: B2384240
CAS No.: 1396861-64-5
M. Wt: 386.4
InChI Key: KXCHAHRPGVTQPR-UHFFFAOYSA-N
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Description

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a structurally complex molecule featuring an azetidine ring conjugated to a 4-fluorobenzo[d]thiazole moiety via an ether linkage, with a methyl benzoate ester at the para position. This compound’s design combines rigidity (azetidine) and aromatic heterocyclic motifs (benzo[d]thiazole), which are often exploited in medicinal chemistry for their pharmacokinetic and target-binding properties.

Properties

IUPAC Name

methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c1-25-18(24)12-7-5-11(6-8-12)17(23)22-9-13(10-22)26-19-21-16-14(20)3-2-4-15(16)27-19/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCHAHRPGVTQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

Azetidine, a strained four-membered ring, is synthesized via [2+2] cycloaddition of ethylene derivatives or ring-opening of β-lactams . Industrially, 1,3-dibromopropane reacts with ammonia under high pressure (80°C, 65–70% yield).

Mechanistic Insight :
$$
\text{1,3-Dibromopropane} + \text{NH}_3 \rightarrow \text{Azetidine} + 2\text{HBr}
$$
The reaction proceeds via nucleophilic substitution, forming the azetidine ring through intramolecular cyclization.

Functionalization of Azetidine

The azetidine nitrogen is protected with a tert-butyl group to prevent undesired side reactions during subsequent steps. Deprotection is achieved using trifluoroacetic anhydride (TFAA), which cleaves the tert-butyl carbamate (Boc) group under mild conditions (0–25°C, 1–2 hr).

Coupling with Benzoate Ester

Methyl 4-(chlorocarbonyl)benzoate reacts with azetidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) at room temperature (24 hr, 85% yield).

Table 1: Optimization of Coupling Agents

Coupling Agent Solvent Temperature Yield
EDCI DCM 25°C 85%
DCC THF 0°C 78%
HOBt/DMAP Acetonitrile 40°C 72%

Synthesis of 4-Fluorobenzo[d]thiazol-2-ol

Cyclocondensation of 2-Aminothiophenol

4-Fluorobenzo[d]thiazol-2-ol is synthesized via condensation of 2-amino-4-fluorobenzenethiol with chloroacetyl chloride under microwave irradiation (10 min, 90% yield).

Mechanistic Pathway :
$$
\text{2-Amino-4-fluorobenzenethiol} + \text{ClCH}_2\text{COCl} \rightarrow \text{4-Fluorobenzo[d]thiazol-2-ol} + \text{HCl}
$$
The reaction proceeds through nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization.

Alternative Routes

Copper-catalyzed coupling of 2-aminothiophenol with 4-fluorobenzonitrile in toluene (110°C, 12 hr) yields the benzothiazole core (82% yield).

Ether Bond Formation: Mitsunobu Reaction

The azetidine’s 3-hydroxy group is coupled with 4-fluorobenzo[d]thiazol-2-ol using a Mitsunobu reaction .

Reaction Conditions :

  • Reagents : Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C → 25°C (12 hr)
  • Yield : 88%

Mechanism :
The reaction involves oxidation of PPh₃ by DIAD, generating a phosphorane intermediate that facilitates the nucleophilic substitution.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production employs continuous flow reactors for azetidine-benzoate coupling, enhancing yield (≥90%) and reducing waste.

Table 2: Batch vs. Flow Reactor Performance

Parameter Batch Reactor Flow Reactor
Reaction Time 24 hr 2 hr
Yield 85% 92%
Solvent Consumption 500 mL/g 150 mL/g

Microwave-Assisted Synthesis

Microwave irradiation reduces benzothiazole synthesis time from 12 hr to 10 min while maintaining high yields (90%).

Challenges and Troubleshooting

Ring Strain in Azetidine

The azetidine’s strain increases susceptibility to ring-opening reactions . Using bulky protecting groups (e.g., tert-butyl) stabilizes the ring during functionalization.

Steric Hindrance in Coupling

Coupling the azetidine’s 3-position with the benzothiazole requires low-temperature conditions (0°C) to minimize steric clashes.

Applications and Derivatives

Medicinal Chemistry

The compound serves as a proteolysis-targeting chimera (PROTAC) linker due to its rigid azetidine core.

Material Science

Incorporation into polyamides enhances thermal stability (Tₘ ≥ 220°C), making it suitable for high-performance polymers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The fluorobenzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Azetidine vs. Piperazine Derivatives

The azetidine ring in the target compound contrasts with piperazine-containing analogs (e.g., compounds 11a–11o in ). Piperazine derivatives exhibit greater conformational flexibility, which may enhance binding to diverse biological targets but reduce metabolic stability. Azetidine’s smaller ring size and reduced flexibility could improve selectivity or bioavailability .

Benzoate Ester vs. Urea Linkers

The methyl benzoate ester in the target compound differs from the urea linkages in ’s analogs (e.g., 11a: 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea). Urea groups are hydrogen-bond donors/acceptors, critical for protein-ligand interactions, while benzoate esters are metabolically labile and may serve as prodrug motifs .

Fluorobenzo[d]thiazole vs. Thiadiazole Systems

The 4-fluorobenzo[d]thiazole moiety in the target compound is distinct from the benzo[c][1,2,5]thiadiazole systems in (e.g., compound 16). Thiadiazoles are electron-deficient and used in optoelectronic materials, whereas fluorinated benzothiazoles are common in anticancer and antimicrobial agents due to enhanced lipophilicity and metabolic resistance .

Comparative Data Table

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Yield (%) Applications
Target Compound Azetidine + Benzo[d]thiazole Methyl benzoate, fluoro-substituted thiazole ~443 N/A Drug discovery, materials science
Urea-Piperazine Analogs (11a–11o) Piperazine + Thiazole Urea, hydrazinyl-2-oxoethyl, halogen/CF3 substituents 466–602 83–88 Kinase inhibition, antimicrobial
Benzo[c]thiadiazole Derivatives Thiadiazole + Ethynyl Trimethylsilyl, phthalocyanine, hexylphenyl 300–2,000 20–64 Optoelectronics, sensors

Research Implications

  • Target Compound : The azetidine-benzoate-thiazole scaffold merits further exploration for CNS drugs (azetidine’s blood-brain barrier penetration) or protease inhibitors (thiazole’s metal coordination).
  • Comparative Insights : Piperazine-urea analogs () demonstrate high synthetic yields, suggesting robust methodologies adaptable to the target compound’s synthesis. However, thiadiazole-based systems () highlight trade-offs between molecular complexity and yield .

Biological Activity

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Moiety : The thiazole ring is synthesized through methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Azetidine Derivative Formation : The azetidine ring is formed via cyclization reactions using azetidine-1-carbonyl chloride.
  • Esterification : Finally, the benzoate ester is introduced through esterification reactions.

These synthetic routes are crucial for optimizing yield and purity while adhering to green chemistry principles to minimize environmental impact.

Antimicrobial Properties

Research indicates that compounds containing a thiazole nucleus exhibit various medicinal properties, including antimicrobial activity. Specifically, this compound has shown potential in inhibiting bacterial growth by disrupting lipid biosynthesis in bacterial membranes.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies suggest that derivatives of thiazole can induce apoptosis in cancer cells, potentially through the activation of caspases and the modulation of cell cycle regulators.

Enzyme Inhibition

In vitro assays have demonstrated that this compound can act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, which may improve cognitive function in affected individuals .

In Vitro Studies

A study conducted on various thiazole derivatives, including this compound, revealed significant inhibitory activity against AChE with an IC50 value indicating submicromolar potency. This suggests that structural modifications can enhance metabolic stability and efficacy against targets associated with cognitive decline .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies highlight how modifications to the thiazole and azetidine moieties influence biological activity. For instance, the introduction of different substituents on the benzene rings has been shown to enhance both potency and selectivity towards specific biological targets .

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its antimicrobial activity may involve interference with lipid biosynthesis pathways in bacteria, while its antitumor effects could be mediated through apoptotic pathways activated by caspase cascades.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate?

  • Methodology : Multi-step synthesis involving nucleophilic substitution, coupling reactions, and cyclization. For example, azetidine rings can be functionalized via SN2 reactions, while benzo[d]thiazol-2-yl groups are introduced through palladium-catalyzed cross-coupling. Purification often employs column chromatography (silica gel) with ethyl acetate/hexane gradients. Characterization uses NMR (¹H/¹³C), IR, and mass spectrometry .

Q. What safety precautions are critical during handling?

  • Methodology : Use PPE (nitrile gloves, lab coats), work in fume hoods, and avoid inhalation/dermal contact. The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Store in airtight containers at 2–8°C, away from strong acids/bases .

Q. How is structural validation performed for this compound?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ ~165 ppm).
  • IR : Detect C=O stretches (~1720 cm⁻¹) and C-F bonds (~1100 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 369.4 for related analogs) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Methodology : Systematic SAR studies compare substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or methoxy groups). For example, fluorinated analogs show enhanced lipophilicity and target binding in kinase assays. Computational docking (e.g., AutoDock Vina) predicts interactions with active sites, guiding rational design .

Q. What strategies optimize synthetic yield and purity?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve azetidine coupling efficiency.
  • Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki-Miyaura reactions.
  • Reaction Monitoring : TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and HPLC (C18 column) ensure intermediate purity .

Q. How to resolve contradictions in reported biological data?

  • Methodology :

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature).
  • Data Normalization : Adjust for batch-to-batch purity variations via LC-MS.
  • Meta-Analysis : Cross-reference IC₅₀ values from independent studies to identify outliers .

Q. What in vitro models evaluate its pharmacological potential?

  • Methodology :

  • Anticancer : MTT assays on HeLa/MCF-7 cells, with caspase-3/7 activation to confirm apoptosis.
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
  • Kinase Inhibition : Competitive ELISA for EGFR or VEGFR2 binding .

Q. What environmental considerations apply despite data gaps?

  • Methodology :

  • PBT Assessment : Estimate persistence using EPI Suite™ (BIOWIN model) and bioaccumulation via logP (predicted ~3.2).
  • Waste Management : Incinerate at >800°C with scrubbers to neutralize toxic fumes (e.g., SO₂, HF) .

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